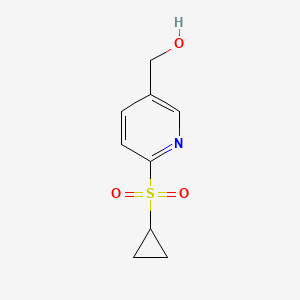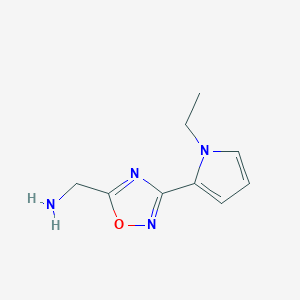
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
説明
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, commonly referred to as “pyrrolooxadiazole” or “POD”, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is a versatile molecule that has been used in numerous applications in the scientific community, ranging from medicinal chemistry to biochemistry and physiology.
科学的研究の応用
POD has been used in numerous scientific research applications, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, POD has been used as a building block for the synthesis of novel pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. In biochemistry, POD has been used to study the structure and function of proteins and nucleic acids. In physiology, POD has been used to study the effects of drugs on the body, as well as the mechanisms of disease.
作用機序
The mechanism of action of POD is still not fully understood. However, it is known that POD is able to interact with proteins and nucleic acids, which suggests that it may be involved in the regulation of cellular processes. It has also been shown to interact with certain receptors, suggesting that it may be involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of POD are still being studied. However, it has been shown to have anti-inflammatory, antifungal, and anti-cancer properties in laboratory studies. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, it has been shown to have an effect on the regulation of gene expression, suggesting that it may be useful in the treatment of certain genetic disorders.
実験室実験の利点と制限
The use of POD in laboratory experiments has several advantages. It is a versatile molecule that can be used in a variety of applications, including medicinal chemistry, biochemistry, and physiology. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is still not fully understood, and its effects on the body are still being studied.
将来の方向性
The potential applications of POD in the scientific community are vast. In the future, it could be used to develop novel pharmaceuticals, study the structure and function of proteins and nucleic acids, and investigate the effects of drugs on the body. Additionally, it could be used to study the mechanism of disease and the regulation of gene expression. Finally, it could be used to study the effects of antioxidants on the body, which could be beneficial in the treatment of certain diseases.
特性
IUPAC Name |
[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGPOKRUVYAJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



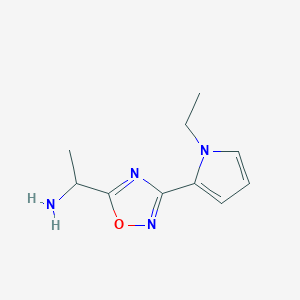


![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/no-structure.png)
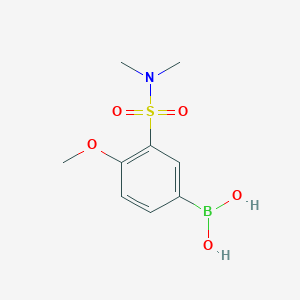
![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)
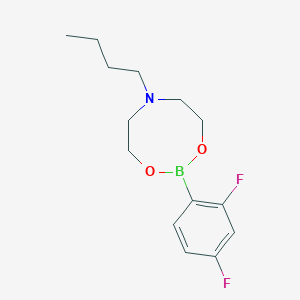
![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)
![N-{1-[4-(Acetylamino)phenyl]-2,5-dioxopyrrolidin-3-yl}-2-chloro-N-cyclohexylacetamide](/img/structure/B1472984.png)
![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)
